2-Methylenebornane
Overview
Description
2-Methylenebornane, also known as 2-methyl-2,4,6-cycloheptatrien-1-one or MBO, is a cyclic ketone that has been gaining attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Application in Terpene Synthesis
Scientific Field: Biochemistry
Methods of Application: The process involves the heterologous expression of 2-methylisoborneol / 2-methylenebornane biosynthesis genes in Escherichia coli . The E. coli strains produce different C11-terpene synthases together with the GPP methyltransferase and the mevalonate pathway enzymes .
Results or Outcomes: This approach has resulted in the production of 35 different C11-terpenes . In addition to eleven known compounds, it was possible to detect 24 novel C11-terpenes which have not yet been described as terpene synthase products .
Application in Biodegradation
Scientific Field: Environmental Science
Methods of Application: Bacterial strains capable of degrading 2-MIB were isolated from the surface of a biological activated carbon filter . These strains were characterized as Micrococcus spp., Flavobacterium spp., Brevibacterium spp., and Pseudomonas spp .
Results or Outcomes: The removal efficiencies of 2-MIB with initial concentrations of 515 ng/L were 98.4%, 96.3%, 95.0%, and 92.8% for Micrococcus spp., Flavobacterium spp., Brevibacterium spp., and Pseudomonas spp., respectively . These degraders decomposed 2-MIB to form 2-methylenebornane and 2-methyl-2-bornane as the products .
properties
IUPAC Name |
1,7,7-trimethyl-2-methylidenebicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-8-7-9-5-6-11(8,4)10(9,2)3/h9H,1,5-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASFWGOMAIPHLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=C)C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950214 | |
Record name | 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylenebornane | |
CAS RN |
27538-47-2 | |
Record name | Bornane, 2-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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